molecular formula C19H23NO4S2 B2503733 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2034421-84-4

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No. B2503733
CAS RN: 2034421-84-4
M. Wt: 393.52
InChI Key: XIKXYQKBJWEPLN-UHFFFAOYSA-N
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Description

The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups. The molecule includes a furan ring, a sulfonyl group, a pyrrolidine ring, and a phenyl ring with a methylthio substituent. These components suggest that the compound could be synthesized through multi-component reactions involving furans and sulfur-containing compounds.

Synthesis Analysis

The synthesis of such a compound could potentially involve a three-component reaction similar to the one described in the first paper, where 1,3-dicarbonyl compounds or pyridin-2-amines react with ynals and sodium benzenesulfinates to yield sulfonylated furan derivatives . Additionally, the synthesis of 3-pyrrolines from sulfur-containing allenyl derivatives, as mentioned in the second paper, could be relevant to the formation of the pyrrolidine ring in the target molecule . The atom-economical synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes, as described in the third paper, could also be a part of the synthetic route, particularly for introducing the furan moiety .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple stereocenters and the potential for conformational isomerism, especially within the pyrrolidine ring. The presence of the sulfonyl group attached to the furan ring could influence the electronic distribution across the molecule, affecting its reactivity. The methylthio group on the phenyl ring could also play a role in stabilizing certain conformations through steric interactions.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The furan ring is known for its reactivity in Diels-Alder reactions, while the sulfonyl group could be involved in sulfonylation reactions or serve as a leaving group in nucleophilic substitution reactions. The pyrrolidine ring might engage in reactions typical of amines, such as alkylation or acylation. The presence of the phenyl ring with a methylthio substituent could facilitate electrophilic aromatic substitution reactions, particularly if the methylthio group directs incoming electrophiles to the ortho and para positions.

Physical and Chemical Properties Analysis

The physical properties of the compound would be influenced by its molecular weight, polarity, and the presence of hydrogen bond donors and acceptors. The sulfonyl and pyrrolidine groups could contribute to the compound's solubility in polar solvents, while the phenyl ring might increase its affinity for non-polar solvents. The compound's melting and boiling points would be determined by its molecular structure and the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Chemical properties, such as acidity or basicity, would be influenced by the presence of the sulfonyl group and the pyrrolidine nitrogen, which could act as a base.

Scientific Research Applications

Synthesis and Application in Heterocyclic Compound Development

Furans and Pyrroles Synthesis

Research illustrates the utility of furans and pyrroles as synthons in the chemical synthesis of natural products, pharmaceutical agents, and materials. Notably, methodologies to prepare 2-substituted 3-furfurals starting from various furan derivatives highlight the importance of these heterocycles in synthetic chemistry. This approach provides a novel route to these heterocycles, emphasizing their significance in constructing complex molecular architectures (Kelly, Kerrigan, & Walsh, 2008).

Sulfonylated Derivatives Synthesis

The development of efficient methods for the preparation of sulfonylated furan derivatives underscores their potential in creating compounds with varied functional group tolerances and efficiencies. Such strategies could be pivotal for the synthesis of related sulfonyl-containing heterocycles, providing new avenues for the discovery of materials and biologically active molecules (Cui, Zhu, Li, & Cao, 2018).

Metal-Free Organic Synthesis

The metal-free synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition represents a green chemistry approach to heterocyclic compound formation. Utilizing surfactants in aqueous mediums, this method offers a sustainable and efficient pathway to diverse pyrroles, potentially applicable to related structures (Kumar, Rāmānand, & Tadigoppula, 2017).

Catalytic Activities and Biological Interactions

Schiff Base Complexes

The synthesis and study of iron(III)-Schiff base complexes derived from heterocyclic moieties demonstrate their potential in catalysis and as bioactive compounds. These complexes, characterized by their unique structural and thermal properties, reveal the versatility of heterocyclic compounds in catalyzing organic reactions and interacting with biological molecules, suggesting similar applications for structurally related sulfonamide and furan derivatives (Turkyilmaz, Kaçan, & Baran, 2013).

properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-25-17-7-4-15(5-8-17)6-9-19(21)20-11-10-18(13-20)26(22,23)14-16-3-2-12-24-16/h2-5,7-8,12,18H,6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKXYQKBJWEPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

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